HO-PEG8-CH2COOtBu

Description

HO-PEG8-CH2COOtBu is a polyethylene glycol (PEG)-based compound featuring a hydroxymethyl (-OH) terminus and a tert-butyl ester-protected carboxylic acid (-COOtBu) connected via a methylene (-CH2-) linker. Its molecular structure comprises eight ethylene glycol repeating units (PEG8), balancing hydrophilicity and molecular flexibility. The tert-butyl ester serves as a protective group, enabling controlled activation of the carboxylic acid under acidic conditions for subsequent conjugation or functionalization .

This compound is widely utilized in drug delivery systems and bioconjugation due to PEG’s biocompatibility and stealth properties, which reduce immunogenicity and prolong circulation time. The protected carboxylic acid allows for stable storage and selective activation during synthesis, making it a versatile intermediate in pharmaceutical and materials science applications .

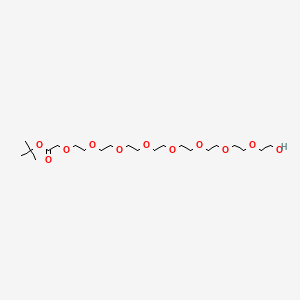

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O11/c1-22(2,3)33-21(24)20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h23H,4-20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPUUZBPCOSOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with tert-Butyl Acetate Derivatives

The most common laboratory-scale synthesis involves reacting a PEG8 precursor with a tert-butyl-protected acetic acid derivative. For example, HO-PEG8-Br is treated with the sodium salt of tert-butyl acetate in anhydrous tetrahydrofuran (THF) at 60°C for 24 hours. The reaction proceeds via an SN2 mechanism, yielding this compound with a typical isolated yield of 65–75%.

Reaction equation :

Critical parameters:

Mitsunobu Coupling for Ether Formation

An alternative approach employs Mitsunobu conditions to couple HO-PEG8-OH with tert-butyl 2-bromoacetate. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF, the hydroxyl group attacks the bromoacetate, forming the ether linkage. This method achieves 70–80% yield but requires chromatographic purification to remove phosphine oxides.

Advantages :

-

Avoids harsh basic conditions.

-

Compatible with acid-sensitive functional groups.

Limitations :

Industrial-Scale Production

Continuous Flow Synthesis

Industrial manufacturers utilize continuous flow reactors to enhance reproducibility and yield. PEG8 diol is first monotosylated using tosyl chloride in a plug-flow reactor at 25°C, followed by in-line substitution with sodium tert-butyl acetate at 70°C. Key metrics:

| Parameter | Value |

|---|---|

| Residence time | 30 minutes per step |

| Throughput | 5 kg/hour |

| Purity | 92–95% before purification |

Purification Strategies

Post-synthesis purification is critical due to PEG’s polydispersity. Industrial processes combine:

-

Solvent precipitation : Crude product is dissolved in acetone and precipitated into cold diethyl ether, removing unreacted starting materials.

-

Size-exclusion chromatography (SEC) : Separates PEG8-CH2COOtBu from shorter-chain byproducts.

Typical purity after purification:

| Method | Purity Achieved |

|---|---|

| Solvent precipitation | 85–90% |

| SEC | 95–97% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic substitution | 75 | 95 | High | Low |

| Mitsunobu coupling | 80 | 97 | Moderate | High |

| Continuous flow | 90 | 95 | Very high | Medium |

Key Insight : Nucleophilic substitution balances cost and scalability, making it the preferred method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: HO-PEG8-CH2COOtBu undergoes various chemical reactions, including:

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products:

Hydrolysis: Carboxylic acid derivative of this compound.

Esterification: Ester derivatives of this compound.

Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

Drug Delivery Systems

HO-PEG8-CH2COOtBu is widely utilized as a linker in the formulation of PEGylated drugs. PEGylation enhances the solubility and stability of hydrophobic drugs, significantly improving their pharmacokinetic properties. This modification can lead to prolonged circulation times and reduced immunogenicity, making it a valuable tool in therapeutic applications .

Bioconjugation

In biological research, this compound is employed to modify proteins and peptides. This modification not only improves the stability and solubility of biomolecules but also facilitates targeted drug delivery. The compound's ability to form stable conjugates allows for the development of bioconjugates that can selectively target diseased tissues, enhancing therapeutic efficacy while minimizing side effects .

Material Science

The compound finds applications in the production of advanced materials such as hydrogels and nanomaterials. Its unique chemical properties enable it to enhance the mechanical strength and stability of materials, making it suitable for various industrial applications including coatings and adhesives .

Case Studies

Case Study 1: PEGylated Anticancer Drugs

Research has demonstrated that PEGylated versions of anticancer drugs exhibit improved therapeutic efficacy compared to their non-PEGylated counterparts. The use of this compound in these formulations has shown a marked increase in drug solubility and reduced side effects due to lower immunogenicity .

Case Study 2: Targeted Drug Delivery Systems

In a study focusing on bioconjugates for targeted drug delivery, researchers utilized this compound to modify antibodies for enhanced specificity towards cancer cells. The resulting conjugates displayed significantly improved binding affinity and cellular uptake compared to traditional delivery methods .

Mechanism of Action

The mechanism of action of HO-PEG8-CH2COOtBu involves its ability to form stable conjugates with various molecules. The hydroxyl group can form covalent bonds with carboxylic acids, amines, and other functional groups, while the tert-butyl ester group can be hydrolyzed to release the active carboxylic acid. This dual functionality allows this compound to act as a versatile linker in chemical and biological systems .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Observations:

PEG Chain Length :

- Shorter PEGs (e.g., PEG3) exhibit faster renal clearance but reduced solubility compared to longer chains (e.g., PEG8, PEG12). HO-PEG12-CH2COOtBu’s extended chain enhances hydrodynamic volume, prolonging circulation time in vivo .

- This compound strikes a balance between solubility and molecular weight, making it ideal for formulations requiring moderate pharmacokinetics .

Linker Composition :

- The -CH2- linker in this compound provides steric simplicity, whereas -CH2CH2- linkers (e.g., HO-PEG8-CH2CH2COOtBu) increase hydrophobicity and alter conjugation kinetics .

Functional Groups :

- Protected Carboxylic Acids : this compound’s -COOtBu group requires acidic hydrolysis (e.g., trifluoroacetic acid) to activate -COOH, enabling stepwise bioconjugation. In contrast, BocNH-PEG3-CH2CH2COOH features a pre-activated -COOH group, suitable for immediate coupling .

- Click-Ready Groups : Azido-PEG3-CH2CO2H incorporates an azide (-N3) for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a staple in bioorthogonal chemistry .

Reactivity and Stability

- This compound : Stable under neutral and basic conditions but hydrolyzes in acidic environments (e.g., pH < 3) to yield HO-PEG8-CH2COOH, a reactive intermediate for amide bond formation .

- BocNH-PEG3-CH2CH2COOH : The -Boc group is cleaved under acidic conditions, exposing a primary amine for further functionalization .

Biological Activity

HO-PEG8-CH2COOtBu, a polyethylene glycol (PEG) derivative with a t-butyl ester, is gaining attention in biomedical research, particularly in the development of targeted therapies. This article explores its biological activity, applications, and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C23H46O11

- Molecular Weight : 498.60 g/mol

- Appearance : Colorless liquid

- CAS Number : 1334177-84-2

The compound features a PEG chain linked to a carboxylic acid derivative, which is crucial for its role in bioconjugation and drug delivery systems.

This compound functions primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that facilitate the targeted degradation of specific proteins within cells by harnessing the ubiquitin-proteasome system. The PEG component enhances solubility and biocompatibility, making it suitable for in vivo applications.

1. In Vitro Studies

Research has demonstrated that this compound can effectively enhance the stability and efficacy of PROTACs. For instance, studies indicate that the incorporation of PEG linkers can significantly improve the pharmacokinetic properties of small-molecule drugs, leading to increased cellular uptake and prolonged circulation time in biological systems .

2. In Vivo Applications

In vivo studies have shown promising results when using this compound in therapeutic models for cancer treatment. The compound has been utilized to create PROTACs targeting oncogenic proteins, resulting in effective tumor suppression in preclinical models .

Case Study 1: PROTAC Development

A study published in EBioMedicine highlighted the use of this compound as a linker in developing PROTACs aimed at degrading the BRD4 protein, which is implicated in various cancers. The study reported that the resulting PROTAC exhibited enhanced selectivity and potency compared to traditional inhibitors .

Case Study 2: Drug Delivery Systems

Another investigation focused on using this compound within liposomal formulations for targeted drug delivery. The study found that encapsulating chemotherapeutic agents within PEGylated liposomes improved therapeutic efficacy while reducing systemic toxicity .

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to other PEG derivatives:

| Compound | Molecular Weight | Application Area | Key Benefits |

|---|---|---|---|

| This compound | 498.60 g/mol | PROTAC synthesis | Enhanced solubility and stability |

| H2N-PEG2-CH2COOtBu | 219.28 g/mol | Protein conjugation | Better targeting capabilities |

| AcS-PEG8-NHS | 597.67 g/mol | Bioconjugation | High reactivity with amines |

Q & A

Q. How should researchers contextualize experimental data for this compound to enhance reproducibility?

- Answer : Follow guidelines from :

- Evidence Aggregation : Use digital lab notebooks to link raw data (e.g., NMR files) with experimental conditions.

- Argumentation : Annotate datasets with hypotheses, failed experiments, and unresolved questions (e.g., "Unexpected ester hydrolysis at pH 7.4").

- Supplementary Data : Provide detailed synthetic protocols and spectral copies in supporting information .

Q. Tables for Methodological Clarity

| Characterization Technique | Application for this compound | Limitations |

|---|---|---|

| <sup>1</sup>H NMR | Confirm PEG chain length and ester integrity | Insensitive to trace impurities (<5%) |

| MALDI-TOF MS | Accurately determine molecular weight | Matrix interference in PEG analysis |

| Reverse-Phase HPLC | Quantify purity and detect polar byproducts | Limited resolution for PEG oligomers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.